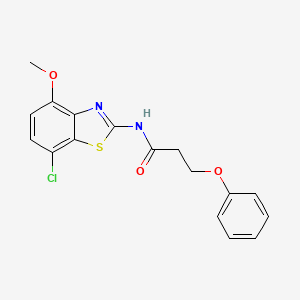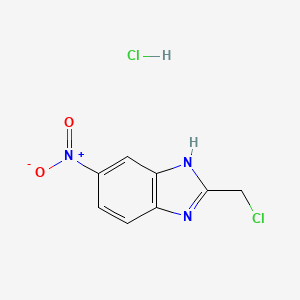
N-(3-Hydroxy-4-(Hydroxymethyl)cyclopentyl)-4-methylthiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that combines a cyclopentyl ring, a thiophene ring, and various functional groups
Wissenschaftliche Forschungsanwendungen
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl and thiophene intermediates. One common synthetic route includes the following steps:
Preparation of Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through the cyclization of a suitable precursor, such as 1,3-butadiene, under specific conditions.
Functionalization of Cyclopentyl Ring: The cyclopentyl ring is then functionalized with hydroxyl and hydroxymethyl groups through reactions with appropriate reagents, such as hydroxylamine and formaldehyde.
Formation of Thiophene Ring: The thiophene ring is synthesized separately through the cyclization of a suitable precursor, such as 2-bromo-3-methylthiophene, under specific conditions.
Coupling of Intermediates: The cyclopentyl and thiophene intermediates are coupled together using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Thionyl chloride (SOCl2) in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols from carbonyl compounds.
Substitution: Formation of halogenated derivatives.
Wirkmechanismus
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide can be compared with similar compounds, such as:
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide: This compound has a similar cyclopentyl structure but differs in the presence of a trifluoromethyl group instead of a thiophene ring.
N-cyclopentyl-3-hydroxy-4-methoxybenzamide: This compound has a similar cyclopentyl structure but differs in the presence of a methoxy group instead of a thiophene ring.
The uniqueness of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide lies in its combination of a cyclopentyl ring, a thiophene ring, and various functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-7-2-11(17-6-7)12(16)13-9-3-8(5-14)10(15)4-9/h2,6,8-10,14-15H,3-5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOMKOQTOPRPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2574340.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2574344.png)





![1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one](/img/structure/B2574353.png)

![5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2574357.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2574358.png)

